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Compound of Interest

Compound Name: Aristolactam A llla

Cat. No.: B10853212

An In-Depth Technical Guide to Aristolactam A llla: Chemical Structure, Properties, and
Biological Activities

Introduction

Aristolactam A llla is a naturally occurring phenanthrene-type alkaloid belonging to the
aristolactam class of compounds. These compounds are primarily found in plants of the
Aristolochiaceae family, which have a long history of use in traditional medicine. In recent
years, aristolactams, including Aristolactam A llla, have garnered significant interest from the
scientific community due to their diverse and potent biological activities. This technical guide
provides a comprehensive overview of the chemical structure, physicochemical properties, and
key biological activities of Aristolactam A llla, with a focus on its potential as a therapeutic
agent. Detailed experimental protocols for the cited biological assays are also provided for
researchers in drug discovery and development.

Chemical Structure and Physicochemical Properties

Aristolactam A llla possesses a tetracyclic core structure characteristic of the aristolactam
family. Its systematic IUPAC name is 2,9-dihydroxy-1-methoxy-dibenzo[cd,flindol-4(5H)-one.

Table 1: Chemical Identifiers for Aristolactam A llla
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Identifier Value

CAS Number 97399-91-2

Molecular Formula C16H11NO4

Molecular Weight 281.26 g/mol

Synonyms Aristololactam A llla, Sch 546909

Table 2: Physicochemical Properties of Aristolactam A llla

Property Value Reference
Melting Point >300 °C [Generic supplier data]
Appearance Yellow powder/solid [Generic supplier data]

Soluble in DMSO, Chloroform,
Solubility Dichloromethane, Ethyl [Generic supplier data]
Acetate, Acetone

Spectroscopic Data

The structural elucidation of Aristolactam A llla has been confirmed through various
spectroscopic techniques.

1.1.1. *H-NMR Spectroscopy

The H-NMR spectrum of Aristolactam A llla in DMSO-de shows characteristic signals for the
aromatic protons and the lactam NH proton.[1]

Table 3: 1H-NMR Spectral Data of Aristolactam A llla (DMSO-de)
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Chemical Shift (3)

Coupling Constant

opm Multiplicity (3) Hz Assignment

10.65 S NH

7.97 d 25 H-5

7.79 d 8.5 H-8

7.62 S H-2

7.10 dd 25,85 H-7

7.05 S H-9

OCH:0 (Incorrect

6.48 S assignment, should be

OCHs)

Note: The original source appears to have a typo in the assignment of 6.48 ppm. Based on the

chemical structure, this region would more likely correspond to a methoxy group, not a

methylenedioxy bridge.

1.1.2. 83C-NMR, IR, and Mass Spectrometry

While detailed tabulated data for 33C-NMR, IR, and mass spectrometry of Aristolactam A llla

are not consistently reported in readily accessible literature, studies on aristolactams provide

general characteristics.

e 1BC-NMR: The spectrum would be expected to show signals for the aromatic carbons, the

lactam carbonyl carbon (around 160-170 ppm), and the methoxy carbon (around 55-60

ppm).

o Infrared (IR) Spectroscopy: Characteristic absorption bands would include those for the N-H

stretching of the lactam (around 3200-3400 cm™1), the C=0 stretching of the lactam (around
1650-1680 cm~1), and C=C stretching of the aromatic rings.[2]

e Mass Spectrometry: The mass spectrum would show a molecular ion peak [M]* or [M+H]*

corresponding to its molecular weight. Fragmentation patterns of aristolactams typically
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involve the loss of CO and other small neutral molecules.[3]

Biological Activities and Mechanism of Action

Aristolactam A llla exhibits a range of biological activities, with its anticancer and kinase
inhibitory properties being the most prominent.

Kinase Inhibitory Activity

Aristolactam A llla has been identified as a potent inhibitor of Dual-specificity tyrosine
phosphorylation-regulated kinase 1A (DYRK1A) and Cyclin-dependent kinase 1 (CDK1)/Cyclin
B.[3]

Table 4: Kinase Inhibitory Activity of Aristolactam A llla

Target Kinase ICs0 (M)
DYRK1A 0.08
CDK1/Cyclin B 0.2

The inhibition of these kinases is a key aspect of its anticancer mechanism, leading to cell
cycle arrest.

Cytotoxic Activity

Aristolactam A llla has demonstrated significant cytotoxic effects against various human
cancer cell lines, including drug-resistant strains.

Table 5: Cytotoxic Activity of Aristolactam A llla against Cancer Cell Lines

Cell Line Cancer Type ICs0 (umol/L)
HelLa Cervical Cancer 7-30

A549 Lung Cancer 7-30

HGC Gastric Cancer 7-30
HCT-8/V (Navelbine-resistant) Colon Cancer 3.55
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Induction of G2/M Cell Cycle Arrest

A primary mechanism of the anticancer activity of Aristolactam A llla is the induction of cell
cycle arrest at the G2/M phase. This is associated with the disruption of normal mitotic spindle
formation. This effect is linked to its inhibition of key cell cycle regulators like CDK1/Cyclin B.

Anti-platelet Aggregation Activity

Aristolactam A llla has been reported to inhibit platelet aggregation induced by various
agonists, although detailed quantitative data is limited in the available literature.

Signaling Pathways

The biological effects of Aristolactam A llla are mediated through its interaction with critical
cellular signaling pathways, particularly those governing cell cycle progression.

Kinase Inhibition

Aristolactam A Illa Action DYRK1A

Avristolactam A llla Cellular Outcome

G2/M Arrest —CarMV Apoptosis

CDK1/Cyclin B

romotes entry into

Cell Cycle ression

G2Phase [ P> M Phase (Mitosis)

Click to download full resolution via product page

Caption: Aristolactam A llla-induced G2/M cell cycle arrest pathway.

Experimental Protocols
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Cytotoxicity Assay (Sulforhodamine B - SRB Assay)

This protocol is a widely used method for determining cytotoxicity based on the measurement
of cellular protein content.[2][3][4][5][6]

o Cell Seeding: Seed cells in a 96-well microtiter plate at a suitable density and incubate under
standard conditions.

o Compound Treatment: Treat the cells with varying concentrations of Aristolactam A llla and
incubate for the desired period (e.g., 48 hours).

o Cell Fixation: Discard the culture medium and fix the cells by adding 10% (w/v) cold
trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

o Washing: Wash the plates five times with deionized water and allow them to air dry.

e Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room
temperature for 30 minutes.

o Removal of Unbound Dye: Wash the plates four times with 1% (v/v) acetic acid to remove
unbound SRB dye. Allow the plates to air dry.

» Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.

o Absorbance Measurement: Measure the optical density (OD) at 510-540 nm using a
microplate reader.

» Data Analysis: Calculate the percentage of cell viability relative to untreated control cells to
determine the ICso value.

Kinase Inhibition Assays

4.2.1. DYRK1A Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a fluorescence resonance energy transfer (FRET)-based assay to
measure the binding of inhibitors to the kinase.[7]

* Reagent Preparation:
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o Prepare a 1X Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgClz, 1 mM EGTA, 0.01%
Brij-35).

o Prepare serial dilutions of Aristolactam A llla in DMSO and then dilute in Kinase Buffer A.

o Prepare a solution of DYRK1A kinase and LanthaScreen™ Eu-anti-Tag Antibody in Kinase
Buffer A.

o Prepare a solution of the Kinase Tracer in Kinase Buffer A.

o Assay Procedure (384-well plate):
o Add 2 L of the diluted Aristolactam A llla or control to the wells.
o Add 4 uL of the kinase/antibody mixture.
o Add 4 uL of the tracer solution to initiate the reaction.
 Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

» Plate Reading: Read the plate on a fluorescence plate reader capable of measuring time-
resolved FRET.

o Data Analysis: Calculate the emission ratio and determine the ICso value from the dose-
response curve.
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Assay Components

Aristolactam A llla

DYRK1A Kinase Eu-Antibody Alexa Fluor® 647 Tracer
(or Test Compound)

Tracer binds kinase

Inhibitor displaces tracer

Detection

High FRET Signal Low FRET Signal

Click to download full resolution via product page
Caption: Workflow for the LanthaScreen™ DYRKZ1A Kinase Binding Assay.
4.2.2. CDK1/Cyclin B Kinase Assay

This protocol describes a method to measure the activity of CDK1/Cyclin B using a
recombinant protein substrate and western blotting for detection.[8][9][10][11]

» Reagent Preparation:

o Prepare 1X Kinase Assay Buffer (e.g., 50 mM Tris-HCI, 10 mM MgClz, 1 mM EDTA, 2 mM
DTT, pH 7.5).

o Prepare a stock solution of ATP (e.g., 10 mM).
o Prepare serial dilutions of Aristolactam A llla.

¢ Kinase Reaction:
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o In a microcentrifuge tube, combine the Kinase Assay Buffer, a purified protein substrate for
CDK1 (e.g., a fragment of a known substrate like Histone H1 or a recombinant protein),
and the diluted Aristolactam A llla or control.

o Add purified human CDK1/Cyclin B enzyme.

o Initiate the reaction by adding ATP.

 Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).
» Reaction Termination: Stop the reaction by adding SDS-PAGE loading buffer.

o SDS-PAGE and Western Blotting:

[¢]

Separate the reaction products by SDS-PAGE.
o Transfer the proteins to a PVDF membrane.

o Probe the membrane with a phospho-specific antibody that recognizes the phosphorylated
substrate.

o Detect the signal using a secondary antibody conjugated to HRP and a chemiluminescent
substrate.

o Data Analysis: Quantify the band intensities to determine the extent of phosphorylation and
calculate the inhibitory effect of Aristolactam A llla.

Platelet Aggregation Assay

This protocol describes the measurement of platelet aggregation in platelet-rich plasma (PRP)
using light transmission aggregometry.[12][13][14]

o Preparation of Platelet-Rich Plasma (PRP):

o Draw whole blood from a healthy volunteer into a tube containing an anticoagulant (e.qg.,
3.8% sodium citrate).
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o Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to
obtain PRP.

o Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a high speed
(e.g., 2000 x g) for 10 minutes.

e Aggregation Measurement:
o Adjust the platelet count in the PRP if necessary.
o Calibrate the aggregometer with PPP (100% aggregation) and PRP (0% aggregation).
o Pre-warm the PRP sample to 37°C.

o Add the desired concentration of Aristolactam A llla or vehicle control to the PRP and
incubate for a short period.

o Add a platelet agonist (e.g., arachidonic acid, collagen, or PAF) to induce aggregation.
o Data Recording and Analysis:
o Record the change in light transmittance over time.

o The percentage of inhibition is calculated by comparing the maximal aggregation in the
presence of the inhibitor to that of the control.

Conclusion

Aristolactam A llla is a promising natural product with significant potential for further
investigation in the context of cancer therapy and other diseases where DYRK1A and CDK1
are implicated. Its potent cytotoxic effects, even against drug-resistant cancer cells, and its
ability to induce cell cycle arrest highlight its therapeutic potential. The detailed experimental
protocols provided in this guide offer a foundation for researchers to further explore the
mechanisms of action and potential applications of this intriguing molecule. Further studies are
warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties and to
evaluate its efficacy and safety in preclinical and clinical settings.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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